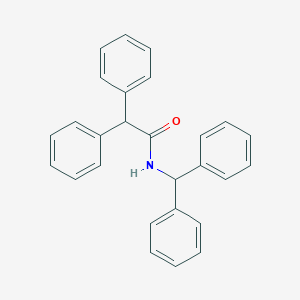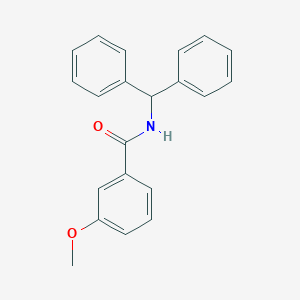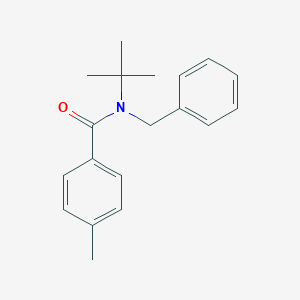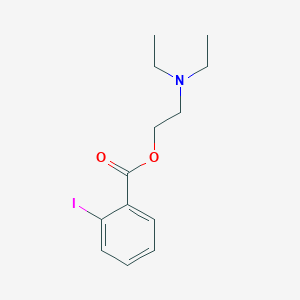![molecular formula C30H21N3O2S2 B295266 N-(1-naphthyl)-2-[(4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B295266.png)
N-(1-naphthyl)-2-[(4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-naphthyl)-2-[(4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is commonly referred to as "NDPTA" and is a thieno[2,3-d]pyrimidine derivative. NDPTA has been shown to possess various biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mecanismo De Acción
The exact mechanism of action of NDPTA is not fully understood. However, studies have suggested that NDPTA may exert its biological effects by inhibiting the NF-κB signaling pathway. This pathway plays a key role in regulating the immune response and inflammation. NDPTA has been shown to inhibit the activation of NF-κB, leading to a decrease in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
NDPTA has been shown to possess various biochemical and physiological effects. In vitro studies have shown that NDPTA can inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. In addition, NDPTA has been shown to possess antimicrobial activity against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using NDPTA in lab experiments is its potential pharmacological applications. NDPTA has been shown to possess various biological activities, making it a promising candidate for drug development. However, one of the limitations of using NDPTA in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on NDPTA. One area of research could focus on the development of NDPTA-based drugs for the treatment of inflammatory diseases and cancer. In addition, further studies could investigate the mechanisms of action of NDPTA and its potential interactions with other drugs. Finally, studies could investigate the potential toxicity of NDPTA and its safety for use in humans.
Métodos De Síntesis
NDPTA can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-aminothiophenol with 4-oxo-3,6-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidine-2-thiol in the presence of acetic anhydride. The resulting product is then reacted with 1-naphthylacetyl chloride to produce NDPTA.
Aplicaciones Científicas De Investigación
NDPTA has been extensively studied for its potential pharmacological applications. In vitro studies have shown that NDPTA possesses anti-inflammatory and antitumor properties. NDPTA has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. In addition, NDPTA has been shown to possess antimicrobial activity against various bacteria and fungi.
Propiedades
Fórmula molecular |
C30H21N3O2S2 |
|---|---|
Peso molecular |
519.6 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-2-(4-oxo-3,6-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C30H21N3O2S2/c34-27(31-25-17-9-13-20-10-7-8-16-23(20)25)19-36-30-32-28-24(18-26(37-28)21-11-3-1-4-12-21)29(35)33(30)22-14-5-2-6-15-22/h1-18H,19H2,(H,31,34) |
Clave InChI |
DZSRGYKACQPQRM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=CC=CC6=CC=CC=C65 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC(=O)NC5=CC=CC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Tert-butyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295184.png)


![3-bromo-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B295188.png)


![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B295194.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295197.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295202.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B295204.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B295205.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B295207.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B295209.png)